2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a sulfur atom attached to a methyl group and a thiol group at specific positions on the pyrrolopyrimidine ring. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a precursor containing a 2-halo derivative reacts with sulfur-containing reagents . Another approach involves [4+2] or [5+1] cyclization reactions, which are often carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or other reactive sites on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different biological activities and applications depending on the nature of the substituents introduced.
Scientific Research Applications
2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, modulating their effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidines and thioxopyrimidines, such as:
- 2-thioxopyrimidine
- 4-methylsulfanyl-2-thioxopyrimidine
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
What sets 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-4-thiol apart is its unique combination of a methylsulfanyl group and a thiol group on the pyrrolopyrimidine ring. This structural feature provides additional opportunities for chemical modification and functionalization, enhancing its potential for diverse applications in scientific research and industry .
Biological Activity
2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C7H7N3OS
- Molecular Weight : 181.21 g/mol
- CAS Number : 154819-41-7
- Appearance : Solid with a melting point of 296-298°C and boiling point of 422.3°C at 760 mmHg.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions starting from appropriate pyrrole derivatives. The introduction of the methylsulfanyl group is achieved through alkylation processes that enhance the compound's biological activity.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anti-inflammatory properties. In one study, several synthesized compounds were evaluated for their in vitro anti-inflammatory activity. Notably, certain derivatives demonstrated efficacy comparable to ibuprofen, suggesting that modifications in the structure can enhance therapeutic potential against inflammation .
Antimicrobial Activity
The antimicrobial effects of this compound have been assessed through various assays. Compounds in this class have shown activity against a range of bacterial strains and fungi. For instance, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli, indicating strong antimicrobial potential .
Anticancer Activity
The compound's anticancer properties are attributed to its ability to inhibit specific molecular targets involved in cancer progression. Studies have highlighted its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor, with certain derivatives being significantly more potent than established standards like semaxanib. In vivo models have demonstrated that these compounds can effectively inhibit tumor growth and metastasis in melanoma models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. The presence of the methylsulfanyl group has been linked to enhanced interaction with biological targets, improving both potency and selectivity. Modifications at various positions on the pyrrolo ring can lead to variations in activity profiles:
Substituent | Biological Activity | Remarks |
---|---|---|
Methylsulfanyl | Anti-inflammatory | Enhances activity compared to unsubstituted analogs |
Phenyl groups | Anticancer | Increases binding affinity to VEGFR |
Alkyl chains | Antimicrobial | Improves membrane penetration |
Case Studies
- Anti-inflammatory Evaluation : A series of thione derivatives were synthesized and tested for their anti-inflammatory effects using standard assays. Results indicated several compounds exhibited significant inhibition of pro-inflammatory cytokines.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrrolo derivatives against clinical isolates. The findings revealed promising results with MIC values indicating effective inhibition across multiple strains.
- Anticancer Research : In a preclinical model using melanoma cells, selected compounds demonstrated substantial tumor growth inhibition compared to controls, highlighting their potential as therapeutic agents in oncology.
Properties
CAS No. |
93366-86-0 |
---|---|
Molecular Formula |
C7H7N3S2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H7N3S2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
GORZLCULAXBMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=S)C2=C(N1)NC=C2 |
Origin of Product |
United States |
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